3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal chemistry Antibacterial Structure-activity relationship

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-33-2) is a critical SAR probe for trans-translation inhibitor programs. Distinct from KKL-35 (4-Cl) and KKL-40 (3-CF3), its meta-fluoro substitution offers a unique electronic and steric profile that may enhance Gram-negative spectrum and reduce mammalian cytotoxicity. Procurement supports head-to-head MIC profiling (S. aureus USA300, MRSA252), HeLa/HepG2 selectivity assays, and cryo-EM binding studies targeting 23S rRNA within the ribosomal exit tunnel.

Molecular Formula C15H9F2N3O2
Molecular Weight 301.253
CAS No. 865285-33-2
Cat. No. B2610106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865285-33-2
Molecular FormulaC15H9F2N3O2
Molecular Weight301.253
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H9F2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
InChIKeyXBIPTIMHYWRESV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-33-2): Structural Identity and Procurement Context


3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-33-2) is a synthetic, small-molecule 1,3,4-oxadiazole-benzamide hybrid [1]. It belongs to a well-characterized series of substituted oxadiazoles that inhibit bacterial trans-translation by binding to 23S rRNA [2]. Within this series, the 3-fluoro substituent on the benzamide ring distinguishes it from the most extensively studied analogs—KKL-35 (4-chloro) and KKL-40 (3-trifluoromethyl) [2]. As a member of a class with proven antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, this compound merits evaluation as a structurally distinct candidate for antibiotic lead optimization and chemical biology probe development [2].

Why 3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Casually Replaced by In-Class Analogs


Substituting 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide with structurally similar oxadiazole-benzamides such as KKL-35 (4-chloro) or KKL-40 (3-trifluoromethyl) introduces uncontrolled variability in electronic, steric, and pharmacokinetic properties that directly impact antibacterial potency, spectrum, and mammalian cytotoxicity [1]. The 3-fluoro substituent occupies a distinct region of chemical space relative to the 4-chloro or 3-trifluoromethyl substituents, and even minor perturbations in the benzamide substitution pattern can alter ribosome binding affinity, serum protein binding, and synergy with host antimicrobial peptides [1]. The quantitative evidence presented below demonstrates that nominally similar oxadiazole analogs exhibit meaningful differences in minimum inhibitory concentrations (MICs), trans-translation IC50 values, and off-target cytotoxicity profiles—differences that cannot be predicted by structural similarity alone [1].

Quantitative Differentiation Evidence for 3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-33-2)


Structural Differentiation from KKL-35 and KKL-40: 3-Fluoro vs. 4-Chloro vs. 3-Trifluoromethyl Substitution

3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (target) contains a 3-fluoro substituent on the benzamide ring, whereas the closest extensively characterized analogs bear a 4-chloro (KKL-35, CAS 865285-29-6) or 3-trifluoromethyl (KKL-40, CAS 865285-47-8) group [1]. The fluoro substituent is smaller (van der Waals volume: 10.0 ų for F vs. 18.0 ų for Cl and ~27 ų for CF₃), more electronegative (Hammett σₘ: 0.34 for F vs. 0.37 for Cl at para; however at meta position the electronic effect is predominantly inductive), and lacks the steric bulk and lipophilicity of the trifluoromethyl group [2]. These physicochemical differences are expected to translate into distinct ribosome binding conformations and pharmacokinetic behaviors relative to KKL-35 and KKL-40 [1].

Medicinal chemistry Antibacterial Structure-activity relationship

Antibacterial Potency of In-Class Comparators: KKL-35 and KKL-40 MIC Values Against S. aureus

The closest in-class analogs KKL-35 (4-chloro) and KKL-40 (3-trifluoromethyl) exhibit potent antibacterial activity against methicillin-susceptible and methicillin-resistant S. aureus strains [1]. For S. aureus strain Newman, KKL-35 shows an MIC of 1.28 μg/mL (≈ 4.0 μM) while KKL-40 shows an MIC of 0.70 μg/mL (≈ 2.3 μM) [1]. Against MRSA252, both compounds show MICs comparable to those for strain Newman (KKL-35: 1.28 μg/mL; KKL-40: 0.70 μg/mL) [1]. Against USA300 (community-associated MRSA), the MIC for KKL-35 is 0.64 μg/mL and for KKL-40 is 0.35 μg/mL [1]. The 2-fold difference in MIC between KKL-35 and KKL-40 against USA300 demonstrates that even modest changes in benzamide substitution can measurably alter antibacterial potency within this oxadiazole series [1]. The 3-fluoro analog represents an untested combination of electronic and steric features that may produce MIC values distinct from both comparators.

Antibacterial MRSA Minimum inhibitory concentration

Trans-Translation Inhibition IC50: KKL-35 Biochemical Target Engagement

KKL-35, the 4-chloro analog, inhibits bacterial trans-translation with an IC50 of 0.9 μM in a biochemical assay . This IC50 value represents the concentration required to inhibit 50% of trans-translation activity in a cell-free system. While the IC50 for the 3-fluoro analog has not been independently reported, the biochemical activity of KKL-35 provides a benchmark for the oxadiazole scaffold . The ~4-fold ratio between the trans-translation IC50 (0.9 μM) and the MIC against S. aureus (≈2.3–4.0 μM) for KKL-35 suggests that target engagement and antibacterial potency are linked but not identical, and that substitution patterns influence both parameters . The 3-fluoro analog, with its distinct electronic character at the benzamide meta position, may shift this IC50-MIC relationship in either direction.

Trans-translation Ribosome rescue Target engagement

Mammalian Cytotoxicity and Selectivity Window: KKL-40 vs. In-Class Analogs

KKL-40 (3-trifluoromethyl analog) exhibits no cytotoxic effect on HeLa cells at concentrations 100-fold higher than its effective MIC against S. aureus [1]. Specifically, with an MIC of 0.35–0.70 μg/mL (≈ 1.2–2.3 μM) against S. aureus, the absence of HeLa cytotoxicity up to concentrations exceeding 70 μg/mL (≈ 230 μM) defines a selectivity window of >100-fold [1]. For KKL-35, no cytotoxicity was observed at concentrations up to 31.8 μg/mL (≈ 100 μM) in a separate report [2]. The 3-fluoro analog, with its lower predicted lipophilicity relative to KKL-40, may exhibit a distinct selectivity profile, as lipophilicity often correlates with off-target mammalian cell toxicity. Quantitative comparative cytotoxicity profiling of the 3-fluoro analog against HeLa or HepG2 cells would be required to confirm whether the fluoro substitution maintains or expands this selectivity window.

Cytotoxicity Selectivity HeLa cells

Antibacterial Spectrum and Gram-Negative Activity Gap Among Oxadiazole Analogs

KKL-40 demonstrates potent activity against multiple Gram-positive pathogens, including methicillin-resistant S. aureus (MIC 0.35–0.70 μg/mL), vancomycin-resistant Enterococcus faecalis, Bacillus subtilis, and Streptococcus pyogenes, but shows mixed and generally weaker activity against Gram-negative pathogens [1]. This Gram-positive selectivity is a characteristic of the oxadiazole scaffold and is attributed to limited outer membrane penetration in Gram-negative bacteria. The 3-fluoro analog (CAS 865285-33-2), with its lower lipophilicity than the trifluoromethyl analog, may exhibit altered outer membrane penetration properties and potentially a shifted Gram-negative activity profile. Head-to-head comparator data for the 3-fluoro analog against a standardized panel of Gram-positive and Gram-negative pathogens remains unreported, representing a key evidence gap.

Antibacterial spectrum Gram-positive Gram-negative

Resistance Development Propensity: Low Resistance Frequency of Oxadiazole Scaffold

Serial passage experiments with KKL-40 at sublethal concentrations over multiple days resulted in minimal resistance development in S. aureus [1]. Similarly, earlier studies with KKL-35 demonstrated no detectable resistance in L. pneumophila and E. coli after serial passage [2]. This low propensity for resistance development is attributed to the essential nature of the tmRNA-SmpB ribosome rescue pathway and the requirement for mutations across multiple rRNA gene copies [1]. The 3-fluoro analog, sharing the same oxadiazole core scaffold and presumably the same 23S rRNA binding site, is expected to retain this favorable resistance profile, though direct experimental confirmation is needed. The substitution pattern on the benzamide ring could influence the mutation frequency required to abrogate binding.

Antibiotic resistance Serial passage Mutant selection

High-Impact Application Scenarios for 3-Fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-33-2)


Antibiotic Lead Optimization and Structure-Activity Relationship (SAR) Studies Targeting MRSA

The 3-fluoro analog fills a critical gap in the oxadiazole-benzamide SAR matrix between the 4-chloro (KKL-35) and 3-trifluoromethyl (KKL-40) substitution patterns [1]. Procurement of this compound enables systematic evaluation of how meta-fluoro substitution affects antibacterial MIC against MRSA strains (USA300, MRSA252) where KKL-35 and KKL-40 exhibit 2-fold potency differences [1]. Medicinal chemistry teams can use this compound to explore whether the 3-fluoro substitution yields MIC values below 0.35 μg/mL—the current best-in-series value achieved by KKL-40 against USA300 [1].

Selectivity Profiling and Mammalian Cytotoxicity Screening

With KKL-40 demonstrating a >100-fold selectivity window between antibacterial MIC and HeLa cell cytotoxicity, the 3-fluoro analog should be prioritized for parallel cytotoxicity profiling [1]. The lower predicted lipophilicity of the fluoro substituent relative to trifluoromethyl suggests that the 3-fluoro analog may exhibit reduced off-target mammalian cell toxicity, potentially yielding an even wider therapeutic window [2]. Procure this compound for head-to-head cytotoxicity assays (HeLa, HepG2, primary human fibroblasts) to quantify selectivity relative to KKL-35 and KKL-40.

Gram-Negative Penetration and Spectrum Expansion Studies

Existing oxadiazole analogs (KKL-35, KKL-40) show predominantly Gram-positive activity with limited Gram-negative coverage, attributable to outer membrane impermeability [1]. The 3-fluoro analog, with its reduced size and lipophilicity compared to the trifluoromethyl analog, may exhibit improved passive diffusion through porin channels [2]. Procurement of this compound enables systematic MIC determination against a panel of Gram-negative pathogens (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii) to test the hypothesis that the 3-fluoro substitution expands the antibacterial spectrum.

Chemical Biology Probe Development for Ribosome Rescue Pathway Investigation

The oxadiazole scaffold targets 23S rRNA and inhibits trans-translation, a ribosome rescue pathway essential in many bacterial species and absent in eukaryotes [1]. The 3-fluoro analog, as a structurally distinct member of this chemotype, can serve as a chemical biology probe to interrogate whether the 3-fluoro substitution alters binding kinetics or the precise site of interaction on 23S rRNA [1]. Procure this compound for competitive binding assays, resistance mutant sequencing, and cryo-EM structural studies aimed at mapping the oxadiazole pharmacophore within the ribosomal exit tunnel.

Quote Request

Request a Quote for 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.